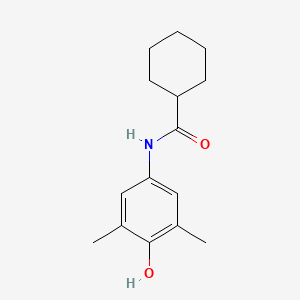
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide, also known as HDPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HDPC belongs to the class of molecules known as amides, which are widely used as building blocks in organic chemistry. In
作用機序
The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that promote cancer growth.
Biochemical and Physiological Effects:
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In animal studies, N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to reduce inflammation and improve joint function in models of rheumatoid arthritis. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has also been shown to have a low toxicity profile in animal studies.
実験室実験の利点と制限
One advantage of using N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research. One limitation of using N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide. One area of research is the development of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide in more detail, in order to identify new targets for therapeutic intervention. Additionally, N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide could be studied for its potential use in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
合成法
The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide as a white crystalline solid with a melting point of 141-143°C.
科学的研究の応用
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in several areas of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-8-13(9-11(2)14(10)17)16-15(18)12-6-4-3-5-7-12/h8-9,12,17H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYJMHNEYQHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5652016.png)
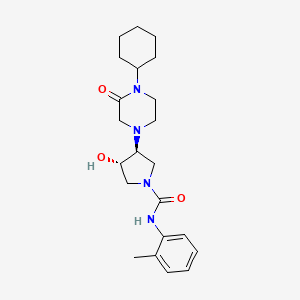
![3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine](/img/structure/B5652028.png)
![3-cyclobutyl-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole](/img/structure/B5652039.png)
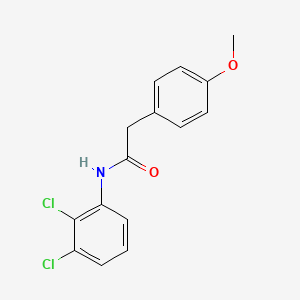
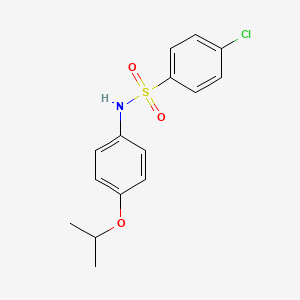
![N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5652050.png)
![ethyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5652055.png)
![N-[4-(dimethylamino)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5652067.png)
![2-(4-bromo-2-cyanophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5652068.png)
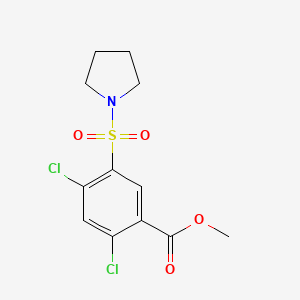
![2-adamantyl[2-(4-morpholinyl)ethyl]amine](/img/structure/B5652072.png)
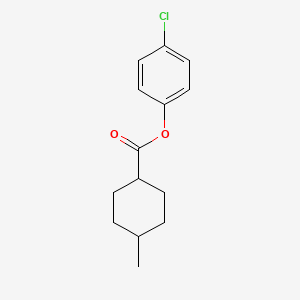
![N-[2-(1H-imidazol-1-yl)benzyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5652089.png)